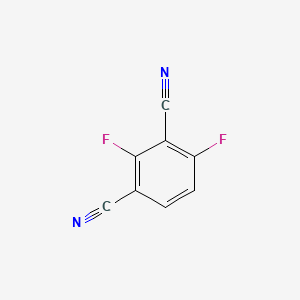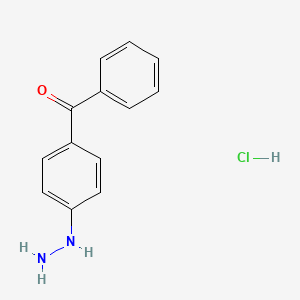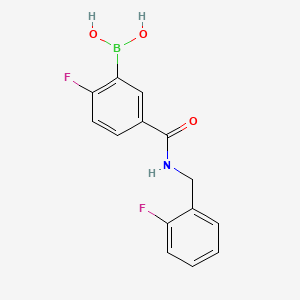![molecular formula C13H15BrClNO3 B12843136 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)
4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine is a chemical compound with the molecular formula C13H15BrClNO3 and a molecular weight of 348.62 g/mol . This compound is characterized by the presence of bromine, chlorine, and a benzo[1,4]oxazine ring structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzo[1,4]oxazine derivative.
Bromination and Chlorination:
Boc Protection: The Boc (tert-butoxycarbonyl) group is introduced to protect the nitrogen atom in the oxazine ring. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen and other atoms in the ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling: Palladium catalysts (Pd(PPh3)4) with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzo[1,4]oxazine derivatives with different aryl or alkyl groups.
科学的研究の応用
4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound shares a similar benzo ring structure with halogen substitutions.
Other Benzo[1,4]oxazine Derivatives: Compounds with different substituents on the benzo[1,4]oxazine ring, such as 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and Boc-protected nitrogen, which provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific synthetic and research applications.
特性
分子式 |
C13H15BrClNO3 |
|---|---|
分子量 |
348.62 g/mol |
IUPAC名 |
tert-butyl 8-bromo-6-chloro-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C13H15BrClNO3/c1-13(2,3)19-12(17)16-4-5-18-11-9(14)6-8(15)7-10(11)16/h6-7H,4-5H2,1-3H3 |
InChIキー |
QYEBJXKAUCGPGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


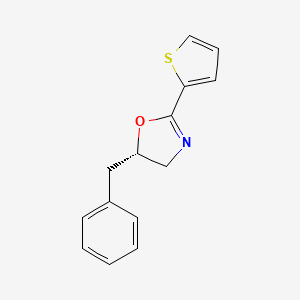
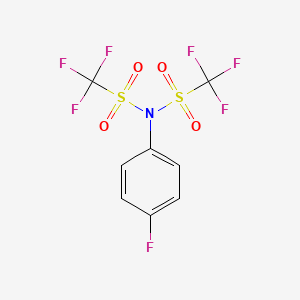
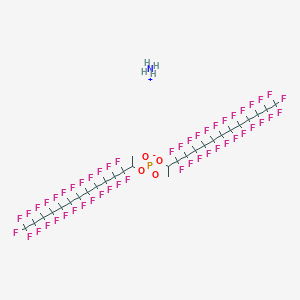
![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
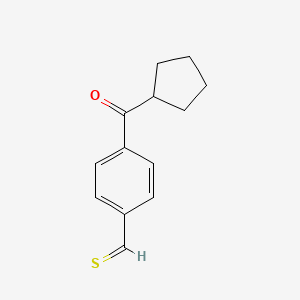
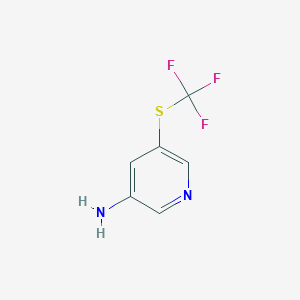

![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
![[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12843096.png)
